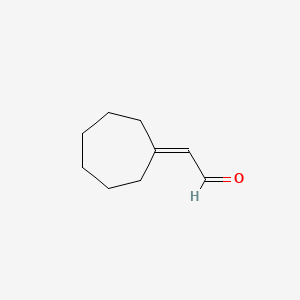
2,3-Piperazinedione, 1-hexyl-4-((4-(2-thiazolylamino)phenyl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Piperazinedione, 1-hexyl-4-((4-(2-thiazolylamino)phenyl)methyl)- is a complex organic compound characterized by its unique structure, which includes a piperazinedione core, a hexyl chain, and a thiazolylamino phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Piperazinedione, 1-hexyl-4-((4-(2-thiazolylamino)phenyl)methyl)- typically involves multiple steps, starting with the preparation of the piperazinedione core. This can be achieved through the cyclization of appropriate diamines with diketones under acidic or basic conditions. The hexyl chain and the thiazolylamino phenyl group are then introduced through subsequent reactions, such as alkylation and amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
2,3-Piperazinedione, 1-hexyl-4-((4-(2-thiazolylamino)phenyl)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions could introduce a variety of functional groups, such as halides, alkyl groups, or aryl groups.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may have biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular signaling pathways.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
作用机制
The mechanism by which 2,3-Piperazinedione, 1-hexyl-4-((4-(2-thiazolylamino)phenyl)methyl)- exerts its effects depends on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include inhibition of enzymatic activity, alteration of signal transduction, or disruption of cellular processes.
相似化合物的比较
Similar Compounds
- 2,3-Piperazinedione, 1-hexyl-4-((4-(2-pyrimidinylamino)phenyl)methyl)
- 2,3-Piperazinedione, 1-hexyl-4-((4-(2-thiazolylamino)phenyl)methyl)
Uniqueness
What sets 2,3-Piperazinedione, 1-hexyl-4-((4-(2-thiazolylamino)phenyl)methyl)- apart from similar compounds is its specific combination of functional groups and structural features. The presence of the thiazolylamino phenyl group, in particular, may confer unique reactivity and biological activity, distinguishing it from other piperazinedione derivatives.
属性
| 77917-94-3 | |
分子式 |
C20H26N4O2S |
分子量 |
386.5 g/mol |
IUPAC 名称 |
1-hexyl-4-[[4-(1,3-thiazol-2-ylamino)phenyl]methyl]piperazine-2,3-dione |
InChI |
InChI=1S/C20H26N4O2S/c1-2-3-4-5-11-23-12-13-24(19(26)18(23)25)15-16-6-8-17(9-7-16)22-20-21-10-14-27-20/h6-10,14H,2-5,11-13,15H2,1H3,(H,21,22) |
InChI 键 |
JIHFRULTXJLIKT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCN1CCN(C(=O)C1=O)CC2=CC=C(C=C2)NC3=NC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(3'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide](/img/structure/B14439928.png)
![1-[(2S)-1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-2-yl]propan-1-one](/img/structure/B14439938.png)
![Methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate](/img/structure/B14439966.png)
![3-[(2-Acetamidoethyl)sulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14439971.png)

